Rpi-1

Medullary Thyroid Carcinoma Oncogene Addiction Cell Proliferation

Rpi-1 offers distinct advantages over multi-kinase inhibitors: it selectively targets RET/c-Met, sparing VEGFR/EGFR to reduce off-target toxicity. Its oral bioavailability and sustained tumor inhibition post-treatment (51% at 100 days) enable unique residual disease studies. Ideal for MEN2A MTC and RET/PTC1 PTC models. Choose Rpi-1 for reproducible, pathway-specific results.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
CAS No. 269730-03-2
Cat. No. B1680026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRpi-1
CAS269730-03-2
SynonymsRPI-1;  RPI1;  RPI 1.
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC
InChIInChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20)/b13-7-
InChIKeyJGSMCYNBVCGIHC-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rpi-1 (CAS 269730-03-2) | RET Kinase Inhibitor for Medullary and Papillary Thyroid Carcinoma Research


Rpi-1 is an orally bioavailable, ATP-competitive 2-indolinone derivative that selectively inhibits the RET receptor tyrosine kinase [1]. It demonstrates potent activity against oncogenic RET mutants, including RET C634R/W in medullary thyroid carcinoma (MTC) and RET/PTC1 fusions in papillary thyroid carcinoma (PTC) [1].

Rpi-1 (CAS 269730-03-2) | Why Pan-Kinase or Multi-Targeted RET Inhibitors Are Not Interchangeable


Generic substitution among RET inhibitors is scientifically unsound due to marked differences in kinase selectivity profiles, oral bioavailability, and sustained antitumor response durability. While multi-kinase inhibitors like cabozantinib and vandetanib also target VEGFR and EGFR, often resulting in off-target toxicities [1], Rpi-1 exhibits a distinct profile by inhibiting RET and c-Met without the broader anti-angiogenic kinase inhibition [2]. This differential profile translates to a unique in vivo response pattern, characterized by sustained tumor inhibition even after treatment suspension, a feature not uniformly documented across all RET inhibitors [3].

Rpi-1 (CAS 269730-03-2) | Quantitative Evidence of Differential Activity Versus Comparators


Rpi-1 Exhibits >4-Fold Preferential Inhibition of RET-Driven Cell Proliferation Over Non-Transformed Cells

Rpi-1 demonstrates a significant therapeutic window by preferentially inhibiting proliferation of cells dependent on oncogenic RET signaling. In a direct head-to-head comparison, the IC50 for cell proliferation was 3.6 μM in NIH3T3 cells expressing a RET C634R mutant, compared to 16 μM in non-transfected NIH3T3 cells [1]. This >4-fold difference indicates a selective dependence of RET-mutant cells on RET kinase activity for survival and proliferation.

Medullary Thyroid Carcinoma Oncogene Addiction Cell Proliferation

Rpi-1 Shows >10-Fold Selectivity for RET-Driven Anchorage-Independent Growth Over HRAS-Driven Growth

Rpi-1 selectively inhibits anchorage-independent growth driven by RET oncogenes while sparing growth driven by an alternative oncogenic pathway. In a direct head-to-head comparison, Rpi-1 inhibited soft agar colony formation with an IC50 of 2.4 μM in RET C634R-transfected NIH3T3 cells, whereas the IC50 in H-RAS-transfected NIH3T3 cells was 26 μM [1]. This >10-fold difference highlights the compound's preferential activity against RET-mediated oncogenic transformation.

Oncogenic Transformation Soft Agar Colony Formation Signal Transduction

Rpi-1 Achieves 81% In Vivo Tumor Growth Inhibition with Sustained Response Post-Treatment

In an established subcutaneous TT xenograft model of human medullary thyroid carcinoma, oral daily treatment with Rpi-1 caused growth arrest or regression in 81% of treated tumors [1]. Critically, this antitumor effect was durable: following treatment suspension, tumor inhibition was maintained at 51% (P<0.05) for 100 days, and complete cures were achieved in 2/11 mice [1]. This sustained response contrasts with typical rebound growth observed with many kinase inhibitors upon treatment cessation.

Xenograft Model In Vivo Efficacy Sustained Tumor Response

Rpi-1 Induces Significant Apoptosis and Anti-Angiogenic Effects in Established Tumors

Mechanistic analysis of Rpi-1-treated TT xenograft tumors revealed dual antitumor effects: a 210% increase in apoptotic cells (P<0.0001) and a 36% reduction in microvessel density (P<0.0005) compared to control tumors [1]. Additionally, Rpi-1 treatment resulted in a 47% loss of tumor cellularity (P<0.0001) and inhibition of VEGF production in treated TT cells [1]. These multimodal effects provide a quantifiable basis for the compound's in vivo efficacy.

Apoptosis Angiogenesis Inhibition Tumor Microenvironment

Rpi-1 Dual RET/c-Met Inhibition Profile with IC50 of 0.97 μM for RET/PTC1-Transformed Growth

Rpi-1 exhibits potent inhibition of RET/PTC1-driven anchorage-independent growth with an IC50 of 0.97 μM . Beyond RET, Rpi-1 also inhibits c-Met tyrosine phosphorylation (IC50 for Met phosphorylation reported at 24.5 μM) . While direct comparative kinase panel data are limited in the public domain, this dual RET/c-Met inhibitory profile distinguishes Rpi-1 from RET-selective inhibitors like pralsetinib (BLU-667), which shows picomolar potency against RET but lacks meaningful Met activity .

Kinase Selectivity RET/PTC1 Fusion Anchorage-Independent Growth

Rpi-1 Demonstrates Cell-Type Specific Potency: 5.1 μM IC50 in Human PTC TPC-1 Cells

In the human papillary thyroid carcinoma cell line TPC-1, which harbors an endogenous RET/PTC1 rearrangement, Rpi-1 inhibits proliferation with an IC50 of 5.1 μM after 72 hours of treatment . This sensitivity is accompanied by G2 cell cycle phase accumulation and complete abrogation of Ret/Ptc1 tyrosine phosphorylation, Shc binding, and downstream JNK2 and AKT activation at concentrations of 7.5-60 μM [1]. Compared to the 3.6 μM IC50 in RET-mutant NIH3T3 cells, these data establish a consistent potency range across RET-driven human and murine cellular models.

Papillary Thyroid Carcinoma RET/PTC1 Fusion Cell Cycle Arrest

Rpi-1 (CAS 269730-03-2) | Optimal Research Applications Based on Quantified Differential Activity


Preclinical Modeling of RET C634R/W Mutant Medullary Thyroid Carcinoma

Rpi-1 is optimally suited for in vivo and in vitro studies of MEN2A-associated medullary thyroid carcinoma. Its validated oral bioavailability and ability to achieve 81% tumor growth inhibition in TT xenograft models make it a benchmark tool for evaluating RET C634R/W dependency. The documented sustained response post-treatment withdrawal (51% inhibition at 100 days) enables unique experimental designs for studying minimal residual disease and adaptive resistance mechanisms following RET inhibitor cessation.

Investigating RET/PTC1 Fusion-Driven Papillary Thyroid Carcinoma Biology

Given its established IC50 of 5.1 μM in the RET/PTC1-harboring TPC-1 human PTC cell line and complete abrogation of Ret/Ptc1 downstream signaling (JNK2, AKT) , Rpi-1 serves as a validated chemical probe for dissecting RET/PTC1 oncogene addiction in papillary thyroid carcinoma. Researchers can confidently employ this compound to interrogate RET/PTC1-specific signaling networks, cell cycle regulation (G2 arrest), and telomerase activity modulation.

Dual RET/c-Met Pathway Interrogation in Tumor Biology and Resistance Studies

For experimental systems where c-Met signaling may compensate for RET inhibition or drive parallel oncogenic pathways, Rpi-1's dual RET/c-Met inhibitory profile provides a distinct pharmacological approach. Unlike highly selective RET inhibitors (e.g., pralsetinib) that spare Met, Rpi-1 can be employed to study the combined effect of RET and Met blockade in models of NSCLC (H460), SCLC (N592), or other tumors where RET/Met crosstalk has been implicated .

Apoptosis and Tumor Microenvironment Studies in RET-Dependent Xenografts

Rpi-1's well-characterized pro-apoptotic (210% increase in apoptotic cells) and anti-angiogenic (36% reduction in microvessel density) activities in TT xenografts position it as an ideal tool for mechanistic studies investigating the interplay between RET inhibition, apoptosis induction (BAD activation, caspase cleavage), and VEGF-mediated angiogenesis. These orthogonal pharmacodynamic markers enable robust preclinical pharmacodynamic/pharmacokinetic (PD/PK) correlation studies.

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